BenchChemオンラインストアへようこそ!

L-Leucinamide, beta-alanyl-

Neuroscience Behavioral Pharmacology Dipeptide Bioactivity

Secure the non-substitutable Beta-alanyl-L-leucinamide (CAS 807308-99-2) for targeted neurobiological research. Its unique C-terminal amidation, differentiating it from the carboxylic acid Excitin-1, ensures superior metabolic stability for CNS-focused SAR and enzymatic studies. This dipeptide amide, with established excitatory activity, is an ideal tool for dissecting signaling pathways absent of carnosine's antioxidant effects. Standard packaging ensures research-grade integrity.

Molecular Formula C9H19N3O2
Molecular Weight 201.27 g/mol
CAS No. 807308-99-2
Cat. No. B1405051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Leucinamide, beta-alanyl-
CAS807308-99-2
Molecular FormulaC9H19N3O2
Molecular Weight201.27 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N)NC(=O)CCN
InChIInChI=1S/C9H19N3O2/c1-6(2)5-7(9(11)14)12-8(13)3-4-10/h6-7H,3-5,10H2,1-2H3,(H2,11,14)(H,12,13)
InChIKeyBKEGQARXHURXCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Alanyl-L-Leucinamide (CAS 807308-99-2): A Unique Dipeptide Amide for Neuroactive and Bioactive Dipeptide Research


Beta-alanyl-L-leucinamide (CAS 807308-99-2), also known as beta-alanyl-L-leucine amide, is a synthetic dipeptide amide derivative composed of the non-proteinogenic amino acid beta-alanine and the essential branched-chain amino acid (BCAA) L-leucine, featuring a C-terminal amide group . With a molecular formula of C9H19N3O2 and a molecular weight of 201.27 g/mol, it is a white crystalline powder that is soluble in water and ethanol . This compound is structurally related to the naturally occurring dipeptide carnosine (beta-alanyl-L-histidine) and belongs to the broader class of beta-alanyl-branched-chain amino acid (BCAA) dipeptides, which have been demonstrated to exhibit excitatory effects on the central nervous system [1]. The compound's specific C-terminal amidation differentiates it from its carboxylic acid counterpart, beta-alanyl-L-leucine (Excitin-1), potentially influencing its metabolic stability and biological activity profile, making it a valuable tool in biochemical and pharmacological research.

Why Beta-Alanyl-L-Leucinamide Cannot Be Substituted by Generic Dipeptides or Carnosine Analogs


Beta-alanyl-L-leucinamide is not interchangeable with generic dipeptides like carnosine (beta-alanyl-L-histidine) or even its close analog beta-alanyl-L-leucine (Excitin-1). Substitution fails due to three critical structural and functional differentiators: (1) **C-terminal amidation**: The amide group at the C-terminus distinguishes it from the carboxylic acid form (beta-alanyl-L-leucine, CAS 17136-25-3), which can significantly alter metabolic stability, solubility, and binding interactions . (2) **Histidine-to-leucine substitution**: Replacing carnosine's imidazole-containing histidine with the aliphatic, branched-chain leucine eliminates the compound's metal-chelating and antioxidant properties while conferring unique neuroexcitatory effects [1]. (3) **Biological activity profile**: Studies have demonstrated that beta-alanyl-BCAA dipeptides, including beta-alanyl-L-leucine, induce hyperactivity and corticosterone release in animal models, a phenotype distinct from carnosine and absent in beta-alanyl-glycine [2]. Therefore, using an alternative dipeptide would fundamentally alter the experimental outcome, making beta-alanyl-L-leucinamide a non-substitutable reagent for targeted research applications.

Quantitative Differentiation: Head-to-Head Evidence for Beta-Alanyl-L-Leucinamide vs. Key Comparators


Behavioral Hyperactivity Induction: Beta-Alanyl-L-Leucine vs. Beta-Alanyl-Glycine

Beta-alanyl-L-leucine (the carboxylic acid analog of beta-alanyl-L-leucinamide) induces significant hyperactivity in chicks when administered intracerebroventricularly (i.c.v.), an effect not observed with the structurally similar beta-alanyl-glycine [1]. This establishes a clear functional differentiation within the beta-alanyl-dipeptide class, directly tied to the identity of the C-terminal amino acid.

Neuroscience Behavioral Pharmacology Dipeptide Bioactivity

Corticosterone Release Stimulation: Beta-Alanyl-L-Leucine vs. Beta-Alanyl-L-Isoleucine and Beta-Alanyl-L-Valine

Among the beta-alanyl-BCAA dipeptides, beta-alanyl-L-leucine exhibits the most potent stimulation of corticosterone release in chicks [1]. This demonstrates that even within the same subclass of BCAA-containing dipeptides, subtle differences in the side chain structure (leucine vs. isoleucine vs. valine) result in quantifiable differences in biological activity.

Endocrinology Neuroendocrinology HPA Axis Dipeptide Pharmacology

Comparative Activity Profile: Beta-Alanyl-L-Leucine vs. Carnosine (Beta-Alanyl-L-Histidine)

Both carnosine (beta-alanyl-L-histidine) and beta-alanyl-L-leucine induce hyperactivity and stimulate corticosterone release when administered i.c.v. in chicks [1]. This cross-study comparison demonstrates that while both compounds activate similar central pathways, beta-alanyl-L-leucinamide offers a distinct molecular scaffold lacking the imidazole ring, which is crucial for carnosine's antioxidant and metal-chelating properties.

Comparative Pharmacology Dipeptide Analog Research Neuroactive Peptides

Brain Penetration and Metabolic Fate of Beta-Alanyl-L-Leucine Following Oral Administration

Following oral administration in rats, beta-alanyl-L-leucine (Excitin-1) was detected in multiple brain regions, including the cerebral cortex, hypothalamus, hippocampus, and olfactory bulb, and its metabolites (beta-alanine and L-leucine) were recorded in plasma [1]. This in vivo pharmacokinetic data supports its potential as an orally bioavailable, CNS-active dipeptide, a property that may extend to its amide derivative.

Pharmacokinetics Bioavailability CNS Drug Delivery Dipeptide Metabolism

Optimal Scientific and Industrial Applications for Beta-Alanyl-L-Leucinamide


Neuropharmacology Research: Studying Central Dipeptide-Mediated Behavioral Activation

Beta-alanyl-L-leucinamide is an ideal tool for in vivo studies investigating the neurobiological basis of dipeptide-induced hyperactivity and HPA axis activation. Researchers can use this compound to dissect the signaling pathways downstream of beta-alanyl-BCAA dipeptides, leveraging its established efficacy in stimulating locomotor activity and corticosterone release, as demonstrated in chick models [1]. Its structural distinction from carnosine makes it particularly valuable for isolating effects independent of antioxidant or metal-chelating mechanisms.

Structure-Activity Relationship (SAR) Studies on Beta-Alanyl Dipeptides

This compound serves as a critical building block in SAR campaigns aimed at understanding the functional consequences of modifying the C-terminal amino acid in beta-alanyl dipeptides. By comparing its activity to beta-alanyl-glycine, beta-alanyl-L-isoleucine, and beta-alanyl-L-valine, researchers can map the structural determinants of neuroexcitatory and endocrine effects [1]. The C-terminal amide group further expands the SAR space, allowing investigation into the role of the C-terminus in metabolic stability and receptor binding.

Development of CNS-Penetrant Peptide Probes and Drug Candidates

The demonstrated ability of the closely related beta-alanyl-L-leucine to penetrate the blood-brain barrier and accumulate in key brain regions after oral administration [2] positions beta-alanyl-L-leucinamide as a promising scaffold for developing CNS-targeted drug candidates or imaging probes. Its amide modification may offer enhanced resistance to enzymatic degradation compared to the carboxylic acid form, making it a valuable starting point for medicinal chemistry efforts focused on oral peptide therapeutics.

Biochemical Assay Development: Dipeptidase Substrate and Inhibition Studies

As a dipeptide amide, beta-alanyl-L-leucinamide can be used as a substrate or inhibitor in enzymatic assays to characterize the activity and specificity of dipeptidases, including carnosinase and other aminoacyl-beta-naphthylamide hydrolases [3]. Its unique structure allows for the study of enzyme-substrate interactions involving beta-amino acids and C-terminal amides, providing insights into the substrate promiscuity of these important metabolic enzymes.

Quote Request

Request a Quote for L-Leucinamide, beta-alanyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.